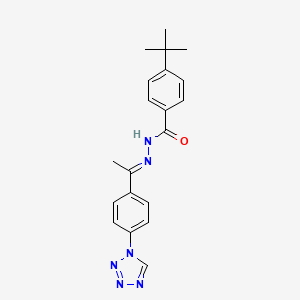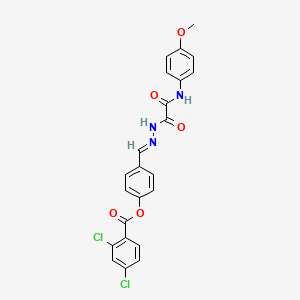
Dimethyl 2,2'-(1,4-phenylene)bis(2-cyanoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) is an organic compound with the molecular formula C14H12N2O4 It is known for its unique structure, which includes two cyanoacetate groups attached to a central phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) typically involves the reaction of dimethyl cyanoacetate with 1,4-dibromobenzene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanoacetate groups replace the bromine atoms on the benzene ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanoacetate groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or DMF.
Condensation Reactions: Aldehydes or ketones in the presence of a base like pyridine or triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Major Products:
Nucleophilic Substitution: Substituted cyanoacetates.
Condensation Reactions: β-keto esters or β-diketones.
Cyclization Reactions: Heterocyclic compounds such as pyridines or chromenes.
Scientific Research Applications
Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It is explored for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the cyanoacetate groups, which can act as nucleophiles or electrophiles in various reactions. The phenylene ring provides a rigid framework that influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) can be compared with other similar compounds, such as:
Bis(2-cyanoacetamide): Similar in structure but with amide groups instead of ester groups.
Dimethyl 2,2’-(1,4-phenylenebis(oxy))diacetate: Similar ester groups but with an ether linkage instead of a phenylene ring.
Phenol, 4,4’-(1-methylethylidene)bis- (Bisphenol A): A different functional group but similar in having a central phenylene ring.
The uniqueness of Dimethyl 2,2’-(1,4-phenylene)bis(2-cyanoacetate) lies in its combination of cyanoacetate groups and a phenylene ring, which imparts specific reactivity and stability characteristics that are valuable in various chemical applications.
Properties
CAS No. |
40912-18-3 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11(7-15)9-3-5-10(6-4-9)12(8-16)14(18)20-2/h3-6,11-12H,1-2H3 |
InChI Key |
MNSOAMOJTJRJJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=C(C=C1)C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-7-(4-methylbenzyl)-8-[(1-methyl-2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12038991.png)



![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate](/img/structure/B12039010.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039018.png)


![1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12039030.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone](/img/structure/B12039045.png)
![benzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12039055.png)
![3-(4-Chloro-phenyl)-1-phenyl-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B12039059.png)
![5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12039078.png)
